molecular formula C23H27N5O3S B2881386 N-(2-methoxybenzyl)indolizine-2-carboxamide CAS No. 1112438-90-0

N-(2-methoxybenzyl)indolizine-2-carboxamide

Cat. No. B2881386
CAS RN: 1112438-90-0
M. Wt: 453.56
InChI Key: LGKLOOHMRCDIHC-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)indolizine-2-carboxamide” is a chemical compound. It is a derivative of indolizine-2-carboxylic acid , which is a nitrogen-containing heterocycle .


Synthesis Analysis

Indole-2-carboxamides, which include “this compound”, have been synthesized for various studies . The synthesis process often involves the design and creation of indoleamide analogues . These compounds are then evaluated for their antitubercular and antitumor activities .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from indolizine-2-carboxylic acid . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Indolizine derivatives, including “this compound”, have been the focus of many chemical reaction studies . These studies often involve radical-induced synthetic approaches, which offer unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Scientific Research Applications

Synthesis and Characterization

N-(2-methoxybenzyl)indolizine-2-carboxamide and related compounds have been synthesized and characterized in various studies, highlighting their potential in scientific research applications. For example, compounds synthesized via reactions involving 2-(4-methoxybenzylidene)malononitrile have been examined for their structural properties and potential applications (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis and characterization of N-2-methoxybenzyl derivatives have been explored for their unique photoluminescent properties, indicating a potential for applications in material science and photophysics (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activities

Several studies have focused on the biological activities of this compound derivatives. These compounds have been investigated for their antimicrobial, anti-cancer, and anti-inflammatory activities. For instance, some derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Ahsan, Amir, Bakht, Samy, Hasan, & Nomani, 2016). Additionally, the cytotoxicity of certain derivatives has been evaluated against cancer cell lines, indicating their potential in cancer research (Kandile, Mohamed, & Ismaeel, 2015).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of this compound derivatives have garnered interest for their potential applications in material science and technology. Studies have demonstrated unusual blue-shifted acid-responsive photoluminescence behavior, revealing their potential in developing advanced photoluminescent materials (Outlaw et al., 2016).

Photouncaging and Drug Delivery

The development of photouncaging systems using derivatives of this compound has been explored for controlled drug delivery. Research has shown the potential of these compounds in releasing bioactive carboxylic acids upon red light irradiation, indicating their application in targeted therapy (Watanabe, Terao, Niwa, & Hosoya, 2021).

Chemoselective Synthesis and Reactions

Efforts have been made to develop chemoselective synthesis and reactions involving this compound derivatives. This includes methodologies for regioselective C–H carboxamidation, showcasing the versatility of these compounds in synthetic chemistry (Song, Huang, Liang, Zhu, Liu, & Cao, 2021).

Future Directions

The future directions of “N-(2-methoxybenzyl)indolizine-2-carboxamide” research could involve further development of new antitubercular agents . Additionally, indole scaffolds will likely be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

The primary target of N-(2-methoxybenzyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the transport of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall integrity and function, ultimately affecting bacterial survival .

Mode of Action

Upon binding to MmpL3, this compound interferes with mycolic acid transport. This disruption leads to alterations in the cell wall structure, permeability, and overall bacterial physiology. Consequently, the bacterium becomes more susceptible to immune responses and other antimicrobial agents .

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

Result of Action

At the molecular and cellular levels:

Action Environment

Environmental factors influence efficacy and stability:

properties

IUPAC Name

5-(4-ethylphenyl)sulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-3-17-8-10-18(11-9-17)32(29,30)21-16-25-23(26-22(21)24)28-14-12-27(13-15-28)19-6-4-5-7-20(19)31-2/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKLOOHMRCDIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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